Bongkrekic Acid: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance
Bongkrekic Acid: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance
Abstract
Bongkrekic acid (BA) is a potent mitochondrial respiratory toxin that has been the cause of numerous fatal foodborne poisoning outbreaks globally.[1] Produced by the bacterium Burkholderia gladioli pathovar cocovenenans, this highly unsaturated tricarboxylic acid presents a significant threat to food safety, particularly in regions where fermented coconut and corn-based products are staples.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of bongkrekic acid, its intricate mechanism of action, the genetic basis of its biosynthesis, and the analytical methodologies developed for its detection. Designed for researchers, scientists, and drug development professionals, this guide synthesizes key findings and experimental insights to offer a thorough understanding of this formidable toxin.
Introduction: The Emergence of a Deadly Toxin
Bongkrekic acid is a colorless, odorless, and heat-stable toxin, characteristics that make its presence in contaminated food difficult to detect before consumption.[2][4] Its high toxicity and the severity of the resulting poisonings have established it as a significant public health concern.[1] The toxin's primary targets are the liver, brain, and kidneys, with symptoms of poisoning including vomiting, diarrhea, abdominal pain, and excessive sweating, often progressing to multi-organ failure and death.[2] The insidious nature of bongkrekic acid, coupled with its high fatality rate, underscores the critical need for a deep understanding of its origins, biochemical properties, and the means to mitigate its impact.
A History Steeped in Tragedy: The Discovery of Bongkrekic Acid
The story of bongkrekic acid is inextricably linked to a traditional Indonesian food called "tempe bongkrek," a fermented product made from coconut press cake.[2][5] The earliest documented outbreak of poisoning associated with this food occurred in Java, Indonesia, in 1895.[2][6] For decades, the causative agent of these deadly episodes remained a mystery.
It was not until the 1930s that a concerted effort was made to identify the source of the poisonings, which were becoming more frequent.[2] Dutch scientists W.K. Mertens and A.G. van Veen of the Eijkman Institute in Jakarta undertook a series of investigations.[1][2] Their work led to the successful isolation and identification of the bacterium responsible, which they named Pseudomonas cocovenenans (now reclassified as Burkholderia gladioli pathovar cocovenenans).[2][7] They also isolated the toxin produced by this bacterium, which they named bongkrekic acid, after the food from which it was discovered.[2]
Since these initial discoveries, numerous outbreaks of bongkrekic acid poisoning have been reported, not only in Indonesia but also in China and Mozambique, often linked to improperly fermented corn and coconut products.[8][9] The production of tempe bongkrek has been banned in Indonesia since 1988 in an effort to prevent further poisonings.[2]
Table 1: Notable Bongkrekic Acid Poisoning Outbreaks
| Year(s) | Location | Food Vehicle | Reported Cases/Fatalities | Citation(s) |
| 1895 | Java, Indonesia | Tempe bongkrek | First recorded outbreak | [2][6] |
| Since 1975 | Indonesia | Tempe bongkrek | Over 3000 cases | [1][2] |
| 2010-2020 | China | Fermented corn flour, wet rice noodles, etc. | 146 illnesses, 43 deaths | [6][9] |
| 2015 | Mozambique | Fermented corn beverage ("pombe") | Over 230 ill, 75 deaths | [6] |
| 2020 | Heilongjiang, China | Fermented corn soup | 9 deaths (100% fatality in the outbreak) | [1] |
| 2024 | Taipei, Taiwan | Kway teow (flat noodles) | 35 individuals affected, 4 deaths | [6] |
The Molecular Mechanism of Toxicity: A Potent Inhibitor of Cellular Respiration
Bongkrekic acid's lethality stems from its highly specific and potent inhibition of a critical component of cellular energy production: the mitochondrial adenine nucleotide translocase (ANT).[8][10] The ANT is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.[7][8] This process is fundamental for supplying the cell with the energy required for its metabolic activities.
Bongkrekic acid binds irreversibly to the ANT, locking it in a conformation that prevents the translocation of ATP out of the mitochondria.[2][11] This effectively halts the export of cellular energy, leading to a rapid depletion of ATP in the cytosol and subsequent cell death.[5] This mechanism of action distinguishes bongkrekic acid from other mitochondrial toxins, such as cyanide, which target the electron transport chain directly.[8]
Caption: Mechanism of bongkrekic acid toxicity.
The Genetic Blueprint: Biosynthesis of Bongkrekic Acid
The ability of Burkholderia gladioli pathovar cocovenenans to produce bongkrekic acid is encoded by a specific gene cluster known as the bon gene cluster.[1][12] The identification of this gene cluster has been a significant breakthrough in understanding the biosynthesis of this complex molecule. The core of the bon cluster contains genes for a modular type I polyketide synthase (PKS), which is responsible for assembling the carbon backbone of bongkrekic acid.[12][13]
The biosynthesis is a complex process involving isoprenoid-like β-branching events and a six-electron oxidation of a methyl group to a carboxylic acid, which gives rise to the unique branched tricarboxylic fatty acid structure of bongkrekic acid.[12] The role of specific enzymes within the bon cluster, such as the cytochrome P450 monooxygenase, BonL, has been elucidated through genetic studies.[12] The presence of the bon gene cluster is a key factor that distinguishes pathogenic, bongkrekic acid-producing strains of B. gladioli from non-pathogenic strains.[1]
Caption: Simplified workflow of bongkrekic acid biosynthesis.
Detection and Analysis: Identifying the Invisible Threat
Given the severe toxicity of bongkrekic acid, sensitive and reliable analytical methods for its detection in food matrices and biological samples are crucial for public health and forensic investigations.[14] A variety of techniques have been developed and refined over the years.
Sample Preparation
A critical first step in the analysis of bongkrekic acid is sample preparation, which aims to extract the toxin from complex matrices and remove interfering substances.[14] Common techniques include:
-
Solid-Phase Extraction (SPE): Widely used for cleaning up extracts from food samples like rice.[14]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method for sample preparation.[14]
Analytical Instrumentation
The primary methods for the detection and quantification of bongkrekic acid are based on chromatography coupled with mass spectrometry.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): These are the most commonly employed methods for their high sensitivity and specificity.[15][16][17] They allow for the detection of bongkrekic acid at very low concentrations (ng/mL to pg/mL).[14]
-
High-Resolution Mass Spectrometry (HRMS): Offers unparalleled sensitivity with limits of detection as low as 0.01 μg/kg.[14]
Table 2: Performance of Selected Analytical Methods for Bongkrekic Acid Detection
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation(s) |
| UHPLC-MS/MS | Plasma & Urine | 1 ng/mL | 2.5 ng/mL | [15] |
| UPLC-MS/MS | Rice Noodles | 0.1 μg/kg | - | [17] |
| HRMS | Food Matrices | 0.01 μg/kg | - | [14] |
| LC-MS/MS | Rice Noodles & Tremella Mushrooms | Calibration range: 0.05 - 10 ng/mL | - | [16] |
Experimental Protocol: A Generalized UHPLC-MS/MS Method for Bongkrekic Acid in Biofluids
The following is a generalized protocol based on established methods for the detection of bongkrekic acid in plasma and urine.[15]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm length).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for bongkrekic acid and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of bongkrekic acid in the samples by comparing their peak areas to the calibration curve.
-
Note: It is crucial to avoid the use of glass vials, as bongkrekic acid can adsorb to free silanol groups, leading to inaccurate results.[15]
Total Synthesis: Recreating a Complex Molecule
The complex structure of bongkrekic acid, with its multiple stereocenters and conjugated polyene system, has made its total synthesis a significant challenge for organic chemists.[11] The first total synthesis was achieved by E.J. Corey and Alfonso Tramontano in 1984.[2][18] Since then, other research groups, including those of Shindo and Ley, have developed more efficient and convergent synthetic routes.[5][11][18] These synthetic strategies are not only milestones in natural product synthesis but also provide access to bongkrekic acid and its derivatives for further biological studies and as potential starting points for drug development.[11]
Conclusion and Future Perspectives
The discovery and history of bongkrekic acid serve as a stark reminder of the potential dangers lurking in improperly prepared fermented foods. From its early identification in Indonesia to the ongoing outbreaks in various parts of the world, this potent mitochondrial toxin continues to pose a significant threat to public health. Advances in our understanding of its mechanism of action, biosynthesis, and the development of sensitive analytical methods are crucial for the prevention, diagnosis, and management of bongkrekic acid poisoning.
Future research should focus on the development of rapid, on-site detection methods to prevent contaminated food from reaching consumers. Furthermore, a deeper understanding of the environmental and genetic factors that regulate bongkrekic acid production by Burkholderia gladioli could lead to novel strategies to inhibit its formation in food products. While there is currently no specific antidote for bongkrekic acid poisoning, continued research into its interaction with the adenine nucleotide translocase may pave the way for the development of targeted therapies.
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